4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

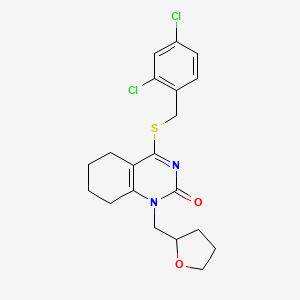

4-((2,4-Dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a heterocyclic compound featuring a quinazolinone core substituted with a 2,4-dichlorobenzylthio group and a tetrahydrofuran-2-ylmethyl moiety. Its structure combines a bicyclic quinazolinone system, which is known for diverse pharmacological activities, with halogenated aromatic and oxygen-containing heterocyclic substituents.

Properties

IUPAC Name |

4-[(2,4-dichlorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N2O2S/c21-14-8-7-13(17(22)10-14)12-27-19-16-5-1-2-6-18(16)24(20(25)23-19)11-15-4-3-9-26-15/h7-8,10,15H,1-6,9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFHRRNLMZHRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 899993-65-8) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 425.4 g/mol. The compound features a quinazolinone core with a dichlorobenzyl thioether and a tetrahydrofuran moiety.

| Property | Value |

|---|---|

| Molecular Formula | C20H22Cl2N2O2S |

| Molecular Weight | 425.4 g/mol |

| CAS Number | 899993-65-8 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiourea and benzaldehyde derivatives. The process includes the formation of the quinazolinone scaffold through cyclization reactions involving tetrahydrofuran derivatives under specific conditions (e.g., using dimethylformamide or tetrahydrofuran as solvents) .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds derived from quinazolinone structures. For instance, derivatives have shown significant activity against various bacterial strains, indicating that modifications in the thioether and quinazolinone frameworks can enhance antibacterial efficacy .

Antichlamydial Activity

Another important aspect of biological activity is the potential antichlamydial effects. Compounds with similar structures have demonstrated effectiveness against Chlamydia trachomatis, which is crucial given its role in sexually transmitted infections . The presence of electron-withdrawing groups such as chlorine has been correlated with increased activity against this pathogen.

The proposed mechanism of action for compounds like this involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth. The thioether functionality may play a critical role in these interactions by enhancing lipophilicity and facilitating cell membrane penetration .

Study 1: Antibacterial Efficacy

A study conducted on various quinazolinone derivatives showed that compounds with dichlorobenzyl groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be lower than those for standard antibiotics, suggesting a promising alternative for antibiotic-resistant strains .

Study 2: Antichlamydial Properties

In another investigation focusing on antichlamydial activity, derivatives similar to the target compound were tested for their ability to inhibit Chlamydia trachomatis. Results indicated that specific substitutions on the benzyl ring significantly enhanced activity, demonstrating the importance of structural modifications in developing effective therapeutics .

Comparison with Similar Compounds

Tetrazole Derivatives ()

The tetrazole-based compounds in (e.g., 5-((2-((2,4-dichlorobenzyl)oxy)-2-(4-nitrophenyl)ethyl)thio)-1H-tetrazole) differ in their core heterocycle (tetrazole vs. quinazolinone) but retain the 2,4-dichlorobenzylthio group. Key distinctions include:

Table 1: Structural Comparison with Tetrazole Derivatives

*Molecular weights estimated based on substituent masses.

Quinazolinone-Thioxo Analogues ()

The compound 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one () shares a quinazolinone backbone but differs in substituents and oxidation state:

- Sulfur Position : The target compound has a benzylthio (-S-CH2-C6H3Cl2) group, while ’s analog features a thioacetamide (NHC=S) group.

- Stereoelectronic Effects: The thioacetamide in exhibits tautomerism (thioamide vs. iminothiol), which may influence binding modes compared to the stable thioether linkage in the target compound.

Table 2: Key Analytical Data Comparison

Triazole-Functionalized Quinazolinones ()

Compounds like 3-alkyl-2-(1H-1,2,3-triazolyl)methylthio-2,3-dihydroquinazolin-4(1H)-one () feature a triazole ring instead of the tetrahydrofuran group. Key differences include:

- Synthetic Routes : The target compound’s tetrahydrofuran-methyl group likely requires stereoselective synthesis, whereas triazole derivatives are synthesized via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

- Biological Targeting : Triazole moieties are often used to enhance solubility or mimic peptide bonds, whereas tetrahydrofuran may confer rigidity or lipophilicity.

Research Implications

The structural uniqueness of 4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one positions it as a candidate for:

- Kinase Inhibition: Quinazolinones are established kinase inhibitors; the dichlorobenzylthio group may enhance selectivity for ATP-binding pockets.

- Antimicrobial Screening : Halogenated aromatics and sulfur linkages are common in antimicrobial agents, warranting evaluation against resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.